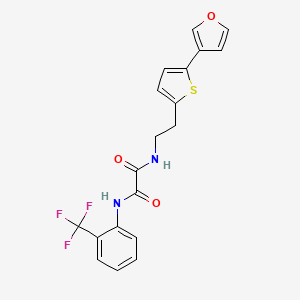

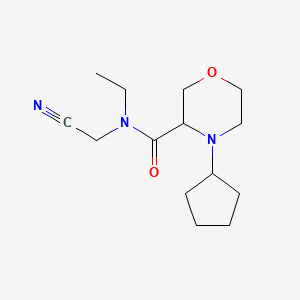

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Indole derivatives, on the other hand, have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

Thiophene and its substituted derivatives are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . For instance, thiophene analogues of chalcones have been synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes .Molecular Structure Analysis

Thiophene is considered to be a structural alert with formula C4H4S . It was discovered as a contaminant in benzene . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Solar Cell Efficiency Improvement

Phenothiazine derivatives, including those with furan as a conjugated linker like N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, have been utilized in dye-sensitized solar cells. Research demonstrated an improvement in solar energy-to-electricity conversion efficiency of over 24% compared to reference cells, underscoring the potential of such compounds in solar cell technology (Kim et al., 2011).

Advanced Organic Chemistry Synthesis

These compounds have been used in the synthesis of polyheterocyclic compounds, demonstrating their utility in advanced organic chemistry. The photoinduced direct oxidative annulation of furan/thiophen-2-yl butane-1,3-diones, a process that includes compounds like this compound, has been shown to yield highly functionalized polyheterocyclic compounds (Zhang et al., 2017).

Catalysis in Organic Reactions

These compounds are also used as catalysts in organic reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide, a similar compound, has been established as an effective catalyst system for Goldberg amidation, demonstrating the catalytic potential of these types of compounds (De et al., 2017).

Development of Electroactive Polymers

In the field of material science, derivatives of this compound, like furanylanilino and thiophenylanilino polymers, have been synthesized for the development of novel electroactive polymers. These polymers show potential in various applications due to their electrochemical properties (Baldwin et al., 2008).

Synthesis of Pyrimidine and Pyridazine Derivatives

Compounds containing elements of this compound have been used in the synthesis of pyrimidine and pyridazine derivatives, important for the development of biologically active compounds (Aniskova et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S/c20-19(21,22)14-3-1-2-4-15(14)24-18(26)17(25)23-9-7-13-5-6-16(28-13)12-8-10-27-11-12/h1-6,8,10-11H,7,9H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPZLASKCDOYGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2880867.png)

![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)

![N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)

![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)

![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)